molecular formula C25H29N3O5 B11289750 Ethyl 3-({[3-(3-methylbutyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate

Ethyl 3-({[3-(3-methylbutyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B11289750
M. Wt: 451.5 g/mol
InChI Key: AUHXBSNMRFUJRL-UHFFFAOYSA-N
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Description

Ethyl 3-({[3-(3-methylbutyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound with potential applications in various scientific fields This compound features a benzoate ester linked to an imidazolidinone moiety, which is further substituted with a phenyl group and a 3-methylbutyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-({[3-(3-methylbutyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Imidazolidinone Core: This can be achieved by reacting a suitable diamine with a carbonyl compound under acidic or basic conditions to form the imidazolidinone ring.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation or alkylation reaction.

    Attachment of the 3-Methylbutyl Side Chain: This step can involve the alkylation of the imidazolidinone nitrogen with a 3-methylbutyl halide.

    Formation of the Benzoate Ester: The final step involves esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents would be chosen to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-({[3-(3-methylbutyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the benzylic position or the imidazolidinone ring.

    Reduction: Reduction reactions can target the carbonyl groups within the imidazolidinone ring.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Possible applications in drug design and development, particularly in targeting specific enzymes or receptors.

    Industry: Could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which Ethyl 3-({[3-(3-methylbutyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The imidazolidinone ring and ester functionalities could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(acetylamino)benzoate: Lacks the imidazolidinone ring and 3-methylbutyl side chain.

    3-(3-Methylbutyl)-2,5-dioxo-1-phenylimidazolidine: Lacks the benzoate ester functionality.

    N-Phenylimidazolidinone: Simplified structure without the ester and side chain.

Uniqueness

Ethyl 3-({[3-(3-methylbutyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate is unique due to its combination of an imidazolidinone ring, a phenyl group, a 3-methylbutyl side chain, and a benzoate ester

Properties

Molecular Formula

C25H29N3O5

Molecular Weight

451.5 g/mol

IUPAC Name

ethyl 3-[[2-[3-(3-methylbutyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C25H29N3O5/c1-4-33-24(31)18-9-8-10-19(15-18)26-22(29)16-21-23(30)28(20-11-6-5-7-12-20)25(32)27(21)14-13-17(2)3/h5-12,15,17,21H,4,13-14,16H2,1-3H3,(H,26,29)

InChI Key

AUHXBSNMRFUJRL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CC2C(=O)N(C(=O)N2CCC(C)C)C3=CC=CC=C3

Origin of Product

United States

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